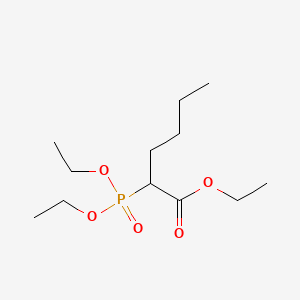

Ethyl 2-(diethoxyphosphoryl)hexanoate

Description

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25O5P/c1-5-9-10-11(12(13)15-6-2)18(14,16-7-3)17-8-4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALQKGHLZQHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547266 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4134-14-9 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Diethoxyphosphoryl Hexanoate

Established Synthetic Routes

The construction of the C-P bond in Ethyl 2-(diethoxyphosphoryl)hexanoate can be achieved through several reliable synthetic strategies.

A primary and widely utilized method for synthesizing α-phosphonoesters is the Michaelis-Arbuzov reaction. organic-chemistry.orgeurekaselect.com This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. organic-chemistry.org For the synthesis of this compound, a suitable precursor is an ethyl 2-halohexanoate, typically ethyl 2-bromohexanoate.

The mechanism is initiated by the SN2 attack of the nucleophilic phosphorus atom of triethyl phosphite on the electrophilic α-carbon of ethyl 2-bromohexanoate. wikipedia.org This step forms a trialkoxyphosphonium salt intermediate. In the subsequent step, the displaced bromide anion performs another SN2 attack on one of the ethyl groups of the phosphonium (B103445) salt, leading to the formation of the final phosphonate (B1237965) product and bromoethane (B45996) as a byproduct. wikipedia.orgunh.edu The reaction is typically driven to completion by heating, which facilitates the removal of the volatile bromoethane byproduct. nih.gov

Reaction Scheme: Michaelis-Arbuzov Reaction

EtOOC-CH(Br)-C4H9 + P(OEt)3 → EtOOC-CH(P(O)(OEt)2)-C4H9 + EtBr

Ethyl 2-bromohexanoate reacts with Triethyl phosphite to yield this compound and Bromoethane.

The reactivity of the alkyl halide is a critical factor, with reactivity decreasing in the order of I > Br > Cl. mdpi.com While the classic reaction is often performed neat at high temperatures (120-160 °C), modern variations may employ catalysts to achieve milder reaction conditions. wikipedia.org

The phospha-Michael addition offers an alternative pathway for forming the C-P bond. nih.gov This reaction involves the conjugate addition of a phosphorus nucleophile, such as diethyl phosphite (a dialkyl H-phosphonate), to an α,β-unsaturated ester. rsc.orgrwth-aachen.de For the target compound, the electrophile would be ethyl 2-hexenoate.

This reaction generally requires a base catalyst to deprotonate the diethyl phosphite, forming a more potent phosphorus nucleophile. rsc.org The resulting anion then attacks the β-carbon of the α,β-unsaturated ester in a 1,4-conjugate addition fashion. libretexts.org Subsequent protonation of the resulting enolate yields the final product, this compound. The tautomeric equilibrium between the less reactive H-phosphonate form and the more reactive phosphite form can be shifted by the catalyst. rsc.org

Reaction Scheme: Phospha-Michael Addition

CH3(CH2)2CH=CHCOOEt + HP(O)(OEt)2 --(Base Catalyst)--> EtOOC-CH(P(O)(OEt)2)-C4H9

Ethyl 2-hexenoate reacts with Diethyl phosphite in the presence of a base to yield this compound.

A variety of bases, ranging from strong organic bases like DBU to inorganic bases such as CaO or KF/Al2O3, can effectively catalyze this transformation. rsc.org

A third major strategy involves the alkylation of a pre-formed phosphonate carbanion. chempedia.info This method is central to the Horner-Wadsworth-Emmons reaction, where such carbanions are used as reagents. To synthesize this compound, the starting material is ethyl (diethoxyphosphoryl)acetate.

The α-proton of ethyl (diethoxyphosphoryl)acetate is acidic due to the electron-withdrawing effects of both the phosphonate and the ester groups. Treatment with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), generates a stabilized carbanion. youtube.com This nucleophilic carbanion is then reacted with a suitable alkyl halide, in this case, a butyl halide like 1-bromobutane. The reaction proceeds via an SN2 mechanism to form the new carbon-carbon bond, yielding the desired product. researchgate.netorgsyn.org

Reaction Scheme: Alkylation of a Phosphonate Carbanion

(EtO)2P(O)CH2COOEt + Base → [(EtO)2P(O)CHCOOEt]-

[(EtO)2P(O)CHCOOEt]- + C4H9Br → EtOOC-CH(P(O)(OEt)2)-C4H9 + Br-```

*Ethyl (diethoxyphosphoryl)acetate is deprotonated by a base, and the resulting carbanion reacts with 1-Bromobutane to yield this compound.*

This method is highly versatile, allowing for the introduction of various alkyl chains onto the phosphonoacetate backbone.

Process Optimization and Reaction Conditions

Optimizing reaction conditions is essential for maximizing yield, selectivity, and process efficiency in the synthesis of this compound. Key parameters include the choice of catalytic system and the reaction solvent.

Catalysts play a pivotal role, particularly in Michael addition and, in some variations, the Michaelis-Arbuzov reaction.

For the phospha-Michael addition , a diverse range of catalysts can be employed. Basic catalysts are most common, as they facilitate the formation of the active phosphite nucleophile.

rsc.org

Organic Bases: Strong, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) are highly effective.

rsc.org* Inorganic Bases: Solid bases such as calcium oxide (CaO), potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3), and nanosized zinc oxide (ZnO) have been used successfully, often in solvent-free conditions.

rsc.org* Lewis Acids: Lanthanide complexes can catalyze the reaction, likely by activating the α,β-unsaturated ester electrophile.

rsc.org* Organocatalysts: Chiral organocatalysts, such as bifunctional squaramides, have been developed for asymmetric phospha-Michael additions, enabling the synthesis of chiral phosphonates with high enantioselectivity.

unizar.es* Biocatalysts: Lipases, such as Novozym 435, have been shown to catalyze phospha-Michael additions under mild, environmentally friendly conditions.

mdpi.com

Catalytic Systems for Phospha-Michael Addition Catalyst Type Example Catalyst Typical Conditions Impact on Yield/Selectivity Organic Base DBU Room temperature Good to excellent yields.<[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3fi6kTvdHV-I5XVqpiVc2hhzcmfPvHjoIgE3575GBs2PHMSWhE-6bljvqkUjQmYifbM6Hyd-1wsGDmxBdJixRW3a4LUVrxE5pC_iFGizBUjV-ufoT5wwxurAKtEaBEOWY8GVyLLlGU96ooKI2xIq8Qfh84pb9aFPk)]/td>

Inorganic Base CaO Room temperature, solvent-free High yields, clean reaction.<[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3fi6kTvdHV-I5XVqpiVc2hhzcmfPvHjoIgE3575GBs2PHMSWhE-6bljvqkUjQmYifbM6Hyd-1wsGDmxBdJixRW3a4LUVrxE5pC_iFGizBUjV-ufoT5wwxurAKtEaBEOWY8GVyLLlGU96ooKI2xIq8Qfh84pb9aFPk)]/td>

Lewis Acid Lanthanide Complexes Varies Can provide high yields and enantioselectivity.<[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3fi6kTvdHV-I5XVqpiVc2hhzcmfPvHjoIgE3575GBs2PHMSWhE-6bljvqkUjQmYifbM6Hyd-1wsGDmxBdJixRW3a4LUVrxE5pC_iFGizBUjV-ufoT5wwxurAKtEaBEOWY8GVyLLlGU96ooKI2xIq8Qfh84pb9aFPk)]/td>

Organocatalyst Bifunctional Squaramide Room temperature, CH2Cl2 High yields (up to 95%) and excellent enantioselectivity (up to 98% ee).<[ unizar.es(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuRCRFYHp3ICEtkgGrn3zLGBs3YT3iZ-8DkpXuO-wddRVaYeYJ6c_SvYbn7l8QPuuq5a3EFfXuAXDvca2IqLx0ftegLPbAXP3Dh_NW49E4GeDeoyy853gppl1fLJJHjuz6iPQRQrFEzM6M7yy7DAUlnooTx0QyNJk0Ew%3D%3D)]/td>

Biocatalyst Novozym 435 (Lipase) Room temperature, EtOH Good yields (up to 94%), mild conditions.<[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHOrrOzOv-IVIHrWbj5GgDjxU4qERxop2U1P4MiYLgcDZJieuWDRy01vh4_X4htnAGlKWdHmH8bEW3cXDja_LOywn8lZrhoSOu6F0iouvKtnm-gQGmBP6CVEKco-J_Gw_Q8PI2)]/td>

For the Michaelis-Arbuzov reaction , while often conducted thermally without a catalyst, Lewis acids (e.g., ZnI2) or palladium complexes can be used to promote the reaction under milder conditions, particularly for less reactive halides or when using alcohols as alkylating agents instead of halides.

organic-chemistry.orgnih.govorganic-chemistry.org

The choice of solvent, or the decision to omit it entirely, significantly affects reaction outcomes.

In the Michaelis-Arbuzov reaction , solvent polarity can influence the reaction rate. The mechanism involves the formation of a phosphonium salt intermediate, which is stabilized by polar solvents. However, the reaction is frequently performed neat (without solvent) to maximize reactant concentration and facilitate the removal of the alkyl halide byproduct upon heating.

google.com

For alkylation and Michael addition reactions , solvent choice is critical. In the alkylation of phosphonate carbanions, aprotic solvents like THF or DMF are typically used to solvate the cation of the base and prevent protonation of the carbanion.

Increasingly, solvent-free methodologies are being developed for phosphonate synthesis to align with the principles of green chemistry.

rsc.org

Michael Addition: Solvent-free conditions, often coupled with solid inorganic base catalysts like nano-sized ZnO or aminopropylated silica (B1680970) gel, can lead to quantitative yields and short reaction times.

rsc.org* General Phosphonate Synthesis: Microwave irradiation and ultrasound sonication under solvent-free conditions have been shown to dramatically accelerate reactions. For instance, a catalyst-free Kabachnik–Fields reaction (related to aminophosphonate synthesis) achieved 99% yield in 20 seconds under solvent-free sonication, whereas using solvents resulted in lower yields. rsc.orgSimilarly, microwave-assisted alkylation of phosphonic ester-acid derivatives proceeds efficiently under solvent-free conditions.

researchgate.net

The use of non-conventional, "green" solvents is also an area of active research. Polar solvents like ethanol (B145695) and acetonitrile (B52724) can be effective for lipase-catalyzed Michael additions, while ionic liquids have also been explored as combined solvents and catalysts.

rsc.orgmdpi.com

Effect of Solvents on Phosphonate Synthesis Yield Reaction Type Condition Yield Reference Kabachnik–Fields Reaction (Model) Solvent-free (ultrasound) 99% <[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0JjaVsKPvh-lNjmLt9PO_vKeIiXhU8ZlRDpA6VbaBomX73TQmabSlpI79YcghJ1FDYJuLpwLu1vFyUt-E5yOH3BDjc9i2Pt7aa0Cc_hAJtn1wcvEdybdVSjVyN6QtaXaTnqrm8na2eb2wv9A6aYPvmutm4xvyMhDa)]/td>

Hexane 90% <[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0JjaVsKPvh-lNjmLt9PO_vKeIiXhU8ZlRDpA6VbaBomX73TQmabSlpI79YcghJ1FDYJuLpwLu1vFyUt-E5yOH3BDjc9i2Pt7aa0Cc_hAJtn1wcvEdybdVSjVyN6QtaXaTnqrm8na2eb2wv9A6aYPvmutm4xvyMhDa)]/td>

Water 65% <[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0JjaVsKPvh-lNjmLt9PO_vKeIiXhU8ZlRDpA6VbaBomX73TQmabSlpI79YcghJ1FDYJuLpwLu1vFyUt-E5yOH3BDjc9i2Pt7aa0Cc_hAJtn1wcvEdybdVSjVyN6QtaXaTnqrm8na2eb2wv9A6aYPvmutm4xvyMhDa)]/td>

α-Amino Phosphonate Synthesis (Model) Solvent-free (ultrasound) 98% <[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0JjaVsKPvh-lNjmLt9PO_vKeIiXhU8ZlRDpA6VbaBomX73TQmabSlpI79YcghJ1FDYJuLpwLu1vFyUt-E5yOH3BDjc9i2Pt7aa0Cc_hAJtn1wcvEdybdVSjVyN6QtaXaTnqrm8na2eb2wv9A6aYPvmutm4xvyMhDa)]/td>

Dichloromethane 80% <[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0JjaVsKPvh-lNjmLt9PO_vKeIiXhU8ZlRDpA6VbaBomX73TQmabSlpI79YcghJ1FDYJuLpwLu1vFyUt-E5yOH3BDjc9i2Pt7aa0Cc_hAJtn1wcvEdybdVSjVyN6QtaXaTnqrm8na2eb2wv9A6aYPvmutm4xvyMhDa)]/td>

Water 45% <[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0JjaVsKPvh-lNjmLt9PO_vKeIiXhU8ZlRDpA6VbaBomX73TQmabSlpI79YcghJ1FDYJuLpwLu1vFyUt-E5yOH3BDjc9i2Pt7aa0Cc_hAJtn1wcvEdybdVSjVyN6QtaXaTnqrm8na2eb2wv9A6aYPvmutm4xvyMhDa)]/td>

Table of Compounds

Compound Name 1,8-Diazabicycloundec-7-ene (DBU) 1-Bromobutane Bromoethane Calcium oxide (CaO) Diethyl phosphite This compound Ethyl 2-bromohexanoate Ethyl 2-hexenoate Ethyl (diethoxyphosphoryl)acetate Potassium fluoride Sodium ethoxide Sodium hydride Triethyl phosphite Zinc oxide (ZnO)

Synthesis of Structural Analogs and Derivatives

The synthetic routes to this compound are highly adaptable for creating analogs with different alkyl chain lengths. By substituting the starting materials, a homologous series of ethyl 2-(diethoxyphosphoryl)alkanoates can be readily prepared.

In the Michaelis-Arbuzov reaction , replacing ethyl 2-bromohexanoate with other ethyl 2-bromoalkanoates allows for the synthesis of various analogs.

In the alkylation method , replacing butyl halide with other primary alkyl halides (e.g., methyl iodide, ethyl bromide, hexyl bromide) provides a direct route to modifying the chain length.

The following table illustrates the starting materials required to produce phosphonates with varying alkyl chains.

| Desired Product | Alkylation Route Reactant (R-X) | Michaelis-Arbuzov Reactant (Br-CHR-COOEt) |

| Ethyl 2-(diethoxyphosphoryl)propanoate | Methyl iodide | Ethyl 2-bromopropanoate |

| Ethyl 2-(diethoxyphosphoryl)butanoate | Ethyl bromide | Ethyl 2-bromobutanoate |

| Ethyl 2-(diethoxyphosphoryl)pentanoate | Propyl bromide | Ethyl 2-bromopentanoate |

| This compound | Butyl bromide | Ethyl 2-bromohexanoate |

| Ethyl 2-(diethoxyphosphoryl)octanoate | Hexyl bromide | Ethyl 2-bromooctanoate |

The diethoxyphosphoryl group can also be modified by altering the phosphite ester used in the synthesis. These modifications are often employed to fine-tune the reactivity of the phosphonate, particularly its stereoselectivity in subsequent Horner-Wadsworth-Emmons reactions. chem-station.com

The Michaelis-Arbuzov reaction is again the key method for these transformations, where a different trialkyl or triaryl phosphite is reacted with ethyl 2-bromohexanoate. For example, using trimethyl phosphite would yield the dimethoxyphosphoryl analog, while using triisopropyl phosphite would yield the diisopropoxyphosphoryl analog.

Notable variations that influence reaction outcomes include:

Still-Gennari Modification: Utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphite, which generally favors the formation of (Z)-alkenes in the HWE reaction. chem-station.com

Ando Modification: Employs diaryl phosphonates, which can also promote (Z)-selectivity. chem-station.com

This table outlines how different phosphite esters lead to variations in the phosphoryl group of the final product.

| Starting Phosphite Ester | Resulting Phosphoryl Group | Common Application/Modification |

| Trimethyl phosphite | -P(O)(OCH₃)₂ (Dimethoxy) | Standard HWE reagent |

| Triethyl phosphite | -P(O)(OCH₂CH₃)₂ (Diethoxy) | Standard HWE reagent |

| Triisopropyl phosphite | -P(O)(OCH(CH₃)₂)₂ (Diisopropoxy) | Standard HWE reagent |

| Tris(2,2,2-trifluoroethyl) phosphite | -P(O)(OCH₂CF₃)₂ (Bis(trifluoroethyl)) | Still-Gennari (Z-selective HWE) chem-station.com |

| Triphenyl phosphite | -P(O)(OPh)₂ (Diphenoxy) | Ando (Z-selective HWE) chem-station.com |

The synthesis of specific enantiomers of α-phosphonoesters is an area of significant research interest, as these chiral molecules are valuable building blocks. While direct asymmetric synthesis of this compound is not widely documented, general methodologies for creating chiral C-P bonds can be applied.

Catalytic asymmetric methods are the most prominent approach. These reactions often involve the addition of a phosphorus nucleophile to an electrophile in the presence of a chiral catalyst. mdpi.comnih.gov

Key strategies include:

Asymmetric Hydrophosphonylation: This involves the addition of a dialkyl phosphite to a suitable prochiral substrate, such as an aldehyde, ketone, or imine, catalyzed by a chiral metal complex or an organocatalyst. mdpi.comrsc.org For the target molecule, this could involve the reaction of diethyl phosphite with ethyl 2-butylacrylate catalyzed by a chiral Lewis acid or base.

Catalytic Asymmetric Pudovik Reaction: This is the addition of phosphites to imines, which can be rendered highly enantioselective using chiral catalysts like cinchona alkaloid-based phase transfer catalysts or binaphthol-derived phosphoric acids. researchgate.netnih.gov

Enantioselective Alkylation: Asymmetric alkylation of the phosphonoacetate carbanion using a chiral phase-transfer catalyst could introduce the butyl group with stereocontrol.

These methods typically rely on forming a diastereomeric transition state with the chiral catalyst, which directs the reaction to favor one enantiomer over the other, often achieving high enantiomeric excess (ee). mdpi.com

Chemical Reactivity and Mechanistic Insights of Ethyl 2 Diethoxyphosphoryl Hexanoate

Characteristic Reaction Profiles

The reactivity of Ethyl 2-(diethoxyphosphoryl)hexanoate is primarily dictated by the phosphoryl group (P=O) and the attached ester functionalities. The phosphorus center is electrophilic, and the ethoxy groups can act as leaving groups in nucleophilic substitution reactions. The carbon-phosphorus (C-P) bond is notably stable. rsc.org

The conversion of dialkyl phosphonates, such as this compound, into their corresponding phosphonic acids is a fundamental transformation, typically achieved through hydrolysis rather than direct oxidation of the phosphorus center. nih.govresearchgate.net The phosphorus atom in the phosphonate (B1237965) is already in its highest oxidation state (P(V)). The reaction involves the cleavage of the ethyl ester groups (P-O-C bonds).

Two principal methods for this dealkylation are acidic hydrolysis and the McKenna reaction. nih.govresearchgate.net

Acidic Hydrolysis : This is the most common method for preparing phosphonic acids from their dialkyl esters. nih.govbeilstein-journals.org It typically involves refluxing the phosphonate with a concentrated strong acid, such as hydrochloric acid (HCl). nih.govbeilstein-journals.org The reaction proceeds via nucleophilic attack of water on the phosphorus atom or the ester's alkyl carbon, followed by the elimination of ethanol (B145695). The high stability of the P-C bond ensures it remains intact during the process. rsc.orgbeilstein-journals.org

McKenna's Method : This two-step procedure involves the use of bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis. nih.govresearchgate.net TMSBr reacts with the ethoxy groups to form a silylated intermediate, which is then readily cleaved by a protic solvent like methanol (B129727) or water to yield the final phosphonic acid. This method is often preferred for substrates that are sensitive to harsh acidic conditions. nih.gov

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl | Reflux, 1-12 hours | General and widely used method for robust molecules. nih.govbeilstein-journals.org |

| McKenna's Method | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Step 1: Typically at or below room temperature. Step 2: Addition of alcohol/water. | Milder conditions suitable for sensitive functional groups. nih.govresearchgate.net |

The reduction of the phosphoryl (P=O) group in a phosphonate to a phosphine (B1218219) oxide or phosphine is a challenging transformation due to the high thermodynamic stability of the P=O bond. Specific and powerful reducing agents are required for this purpose. While detailed studies on this compound itself are not prevalent, general methodologies for the reduction of similar phosphonates involve silane-based reducing agents. Reagents such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine base can be used to reduce the P=O group. The mechanism typically involves the formation of a silyloxyphosphonium intermediate, which is then reduced.

The ethoxy groups attached to the phosphorus atom in this compound can be displaced by various nucleophiles. These reactions can proceed through different mechanisms depending on the nucleophile, solvent, and reaction conditions. thieme-connect.de The substitution can occur via two main pathways: an associative mechanism involving a pentacoordinate intermediate or a dissociative mechanism. researchgate.net

Associative Mechanism (Addition-Elimination) : In this pathway, the nucleophile attacks the electrophilic phosphorus atom, leading to the formation of a transient pentacoordinate trigonal bipyramidal (TBP) intermediate. thieme-connect.demdpi.com This intermediate then collapses, expelling one of the ethoxy groups as an ethoxide anion. This mechanism is common for nucleophilic substitution at a tetrahedral phosphorus center. ttu.ee

S_N2-type Mechanism : This is a concerted process where the nucleophile attacks the phosphorus atom, and the leaving group departs simultaneously, passing through a trigonal bipyramidal transition state. thieme-connect.dettu.ee This is analogous to the S_N2 reaction at a saturated carbon atom and results in an inversion of configuration at the phosphorus center. ttu.ee

Nucleophilic attack can also occur at the ethyl carbon of the ethoxy group (O-C cleavage), with the diethyl phosphate (B84403) moiety acting as the leaving group. This is favored by soft, weakly basic nucleophiles like iodide or thiolate. thieme-connect.de

| Mechanism | Key Feature | Intermediate/Transition State | Stereochemical Outcome |

|---|---|---|---|

| Addition-Elimination | Stepwise process | Pentacoordinate TBP Intermediate thieme-connect.demdpi.com | Can lead to retention or inversion |

| SN2-type | Concerted process | Pentacoordinate TBP Transition State ttu.ee | Inversion of configuration ttu.ee |

| SN2 at Carbon | Attack at ethyl carbon | Standard SN2 Transition State | Cleavage of the O-C bond thieme-connect.de |

Detailed Mechanistic Investigations

The carbon-phosphorus bond in α-phosphonoesters like this compound is most commonly synthesized via the Michaelis-Arbuzov reaction. youtube.com This reaction provides a reliable method for forming C-P bonds.

The mechanism of the Michaelis-Arbuzov reaction involves two main steps:

Nucleophilic Attack : The reaction begins with the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, such as ethyl 2-bromohexanoate. The phosphorus atom's lone pair attacks the electrophilic carbon bearing the halogen, displacing the halide ion in an S_N2 reaction. youtube.com This step forms a quasi-phosphonium salt intermediate.

Dealkylation : The displaced halide ion (e.g., bromide) then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) intermediate. youtube.com This is another S_N2 reaction where the halide attacks the carbon of an ethoxy group, leading to the cleavage of a C-O bond. The final products are the desired phosphonate ester, this compound, and a new alkyl halide (e.g., bromoethane). youtube.com

Other methods for C-P bond formation include reactions involving arynes or transition-metal-catalyzed cross-coupling reactions, which can offer milder conditions and broader substrate scope. organic-chemistry.org

The study of intermediates and transition states provides crucial insights into the reactivity of this compound.

Phosphonium Intermediates : In the Michaelis-Arbuzov synthesis of the title compound, a key intermediate is the triethoxy(1-(ethoxycarbonyl)pentyl)phosphonium salt. youtube.com This species is formed in the initial nucleophilic substitution step and is the substrate for the subsequent dealkylation by the halide ion.

Pentacoordinate Intermediates and Transition States : During nucleophilic substitution reactions at the phosphorus center, pentacoordinate species are pivotal. researchgate.net The geometry of these species is typically trigonal bipyramidal (TBP). thieme-connect.demdpi.com In an addition-elimination mechanism, a relatively stable TBP intermediate is formed. mdpi.com In a concerted S_N2-type reaction, a higher-energy TBP transition state is passed through. ttu.ee The stability and geometry of these pentacoordinate structures determine the reaction pathway and stereochemical outcome. For instance, the entering nucleophile and the leaving group generally occupy the apical positions in the TBP structure to facilitate the reaction. mdpi.com

Role of the Phosphoryl Group in Reactive Intermediacy

The phosphoryl group (P=O) is central to the reactivity of this compound, primarily by influencing the acidity of the α-carbon proton and participating directly in the key reaction steps. This compound is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgslideshare.net

The mechanism of the HWE reaction highlights the multifaceted role of the phosphoryl group:

Stabilization of the Carbanion Intermediate : The phosphoryl group is strongly electron-withdrawing. This inductive effect increases the acidity of the proton on the carbon atom to which it is attached (the α-carbon). Consequently, this proton can be readily removed by a moderately strong base (e.g., NaH, NaOMe) to form a nucleophilic carbanion, also known as a phosphonate ylide. wikipedia.orgorganic-chemistry.org This phosphonate-stabilized carbanion is more nucleophilic and less basic than the phosphonium ylides used in the standard Wittig reaction. wikipedia.org

Nucleophilic Addition : The generated carbanion is the key reactive intermediate. It undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This addition is typically the rate-limiting step of the reaction and results in the formation of a tetrahedral betaine-like intermediate. wikipedia.orgnrochemistry.com

Formation of Oxaphosphetane : The intermediate subsequently cyclizes to form a four-membered ring structure known as an oxaphosphetane. nrochemistry.comnih.gov Computational studies have shown that the formation of this oxaphosphetane is the rate-determining step and that the transition state leading to the trans (or E) alkene is generally lower in energy. nih.govacs.org

Elimination and Product Formation : The oxaphosphetane intermediate is unstable and collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. nih.govacs.org This elimination step is driven by the formation of a very stable phosphorus-oxygen double bond in the dialkyl phosphate byproduct. wikipedia.org This water-soluble phosphate byproduct is easily separated from the desired alkene product by aqueous extraction, which is a significant practical advantage of the HWE reaction. organic-chemistry.org

The entire sequence, from the stabilization of the initial carbanion to driving the final elimination, is orchestrated by the electronic properties and bonding capabilities of the phosphoryl group.

Stereochemical Aspects of Reactions

The HWE reaction is renowned for its stereoselectivity, typically favoring the formation of (E)-alkenes, which are often the more thermodynamically stable isomer. organic-chemistry.orgnrochemistry.com However, achieving enantioselectivity—the preferential formation of one enantiomer over another—requires the use of chiral auxiliaries, reagents, or catalysts, as the parent reaction involving achiral substrates and bases does not create a chiral center or does so racemically.

Enantioselective Transformations Initiated by Related Compounds

While this compound itself is achiral, related chiral phosphonate reagents and catalytic systems have been developed to achieve high levels of enantioselectivity in various transformations. The synthesis of C-chiral phosphonates is of significant interest due to their biological activities. mdpi.com

Methods for achieving enantioselectivity include:

Asymmetric Metal Complex Catalysis : Chiral metal complexes can catalyze reactions such as the phospha-aldol, phospha-Mannich, and phospha-Michael reactions. For instance, Shibazaki reported the use of heterobimetallic complexes with chiral ligands to effectively catalyze the asymmetric hydrophosphorylation of aldehydes, yielding α-hydroxyphosphonates with high optical purity. mdpi.com

Phosphine-Catalyzed Cycloadditions : Chiral phosphines have been used as organocatalysts in asymmetric cycloaddition reactions. For example, an asymmetric [3+2]-cycloaddition between allenes and olefinic azlactones, catalyzed by a chiral phosphine, provides access to highly functionalized chiral α-amino esters. nih.gov

Asymmetric Hydrogenation : The hydrogenation of unsaturated phosphonates using chiral metal catalysts is another effective strategy for producing enantiomerically enriched phosphonates. mdpi.com

These examples demonstrate that the fundamental reactivity of the phosphonate functional group can be harnessed within a chiral environment to produce optically active molecules.

Organocatalytic and Biocatalytic Approaches to Stereocontrol

In recent decades, organocatalysis has emerged as a powerful tool for controlling stereochemistry, and it has been successfully applied to reactions involving phosphonates. mdpi.com Organocatalysts are small, chiral organic molecules that can promote enantioselective reactions.

A notable example is the use of the amino acid L-proline to catalyze the cross-aldol reaction between α-ketophosphonates and various ketones. This method allows for the synthesis of optically active tertiary α-hydroxyphosphonates in good yields and with excellent enantiomeric purity (up to 99% ee). nih.govnih.gov

| Entry | Ketone | Catalyst | Yield (%) | ee (%) |

| 1 | Acetone | L-proline | 82 | 98 |

| 2 | Cyclohexanone | L-proline | 91 | >99 |

| 3 | Cyclopentanone | L-proline | 85 | 98 |

| 4 | 2-Butanone | L-prolinamide | 75 | 96 |

| 5 | Methoxyacetone | L-prolinamide | 71 | 97 |

| Data sourced from a study on the L-proline-catalyzed cross aldol (B89426) reaction of α-keto phosphonates. nih.gov |

Chiral phosphoric acids (CPAs) represent another major class of organocatalysts that have been used to control stereoselectivity in reactions involving imines and other electrophiles. acs.org The mechanism of stereocontrol is believed to involve the formation of a well-defined chiral environment through hydrogen bonding and other noncovalent interactions between the catalyst, the nucleophile, and the electrophile. acs.orgresearchgate.net This approach has been used to achieve high enantioselectivity in reactions like the arylation of iminoquinones and the amination of ketenes. researchgate.netresearchgate.net

Biocatalytic methods, which employ enzymes to catalyze reactions, also offer a highly effective approach to stereocontrol in phosphonate chemistry, although they are less commonly cited in the context of HWE-type reactions. mdpi.com Enzymes provide a precisely defined chiral pocket that can lead to nearly perfect enantioselectivity.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, enabling the creation of alkenes from aldehydes or ketones. wikipedia.org Ethyl 2-(diethoxyphosphoryl)hexanoate, as a substituted phosphonate (B1237965) ester, is designed for such transformations. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then acts as a nucleophile, attacking a carbonyl compound. organic-chemistry.org The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

A significant application of this compound is in the stereoselective synthesis of α,β-unsaturated esters. When reacted with aldehydes, this phosphonate reagent typically yields ethyl 2-alkenoates. The HWE reaction is renowned for its high (E)-stereoselectivity, which arises from the thermodynamic favorability of the anti-periplanar arrangement of the bulky groups in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org

The stereochemical outcome of the reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions. wikipedia.org Generally, greater (E)-stereoselectivity is observed with increased steric bulk of the aldehyde, higher reaction temperatures, and the use of lithium or sodium bases over potassium. wikipedia.org While specific performance data for this compound is not extensively tabulated in comparative studies, its behavior is expected to align with that of other stabilized phosphonate esters. The reaction with an aldehyde (R-CHO) would produce the corresponding ethyl 2-butyl-2-alkenoate, predominantly as the (E)-isomer.

| Aldehyde (R-CHO) | Base/Solvent System | Expected Major Product (α,β-Unsaturated Ester) | Predicted Predominant Stereoisomer |

|---|---|---|---|

| Benzaldehyde | NaH / THF | Ethyl 2-butyl-3-phenylacrylate | (E)-isomer |

| Propanal | LiCl / DBU / CH₃CN | Ethyl 2-butyl-2-pentenoate | (E)-isomer |

| Isobutyraldehyde | NaH / THF | Ethyl 2-butyl-4-methyl-2-pentenoate | (E)-isomer |

| Cyclohexanecarboxaldehyde | KOt-Bu / THF | Ethyl 2-butyl-3-cyclohexylacrylate | (E)-isomer |

This table illustrates the expected products and stereoselectivity based on established principles of the Horner-Wadsworth-Emmons reaction. wikipedia.orgorganic-chemistry.org

The carbanion generated from this compound, like other phosphonate-stabilized carbanions, offers distinct advantages over the ylides used in the traditional Wittig reaction. These phosphonate carbanions are generally more nucleophilic but less basic. wikipedia.org This enhanced nucleophilicity allows them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones that often fail to react or provide low yields with less reactive phosphorus ylides. nrochemistry.com

This reactivity expands the synthetic utility of the HWE reaction, making it a more robust and reliable tool for complex molecular construction where challenging carbonyl groups are present. The use of reagents like this compound thus allows for the formation of tetrasubstituted alkenes from hindered ketones, a transformation that is often difficult to achieve with other olefination methods. nih.gov

Strategic Role as a Core Synthetic Intermediate

Beyond its direct use in olefination reactions, the molecular structure of this compound—featuring a phosphonate group, an ester, and a butyl chain—makes it a versatile C8 synthetic intermediate for building more complex molecular architectures. nih.govbeilstein-journals.org

This compound can serve as a precursor for the synthesis of certain lactones (cyclic esters) and lactams (cyclic amides). organic-chemistry.orgorganic-chemistry.org A plausible synthetic strategy involves the chemical modification of the terminal methyl group on the butyl chain into a hydroxyl or an amino group. Subsequent intramolecular cyclization, via transesterification or amidation, would lead to the formation of a large-ring lactone or lactam, respectively, with the phosphonate group retained for further transformations.

Alternatively, a powerful strategy for forming macrocyclic lactones and lactams involves an intramolecular Horner-Wadsworth-Emmons reaction. conicet.gov.ar In such a sequence, the ester group of this compound could be hydrolyzed and coupled to a long-chain hydroxy-aldehyde. The resulting molecule, now containing both the phosphonate and the aldehyde within the same structure, can undergo an intramolecular HWE cyclization to yield a macrocyclic α,β-unsaturated lactone. Research on related phosphonate compounds has demonstrated the successful synthesis of phosphono-lactones and phosphono-lactams, which are then used in subsequent olefination reactions to produce α-alkylidene lactones and lactams. researchgate.net

In the context of multi-step total synthesis, this compound can be employed as a key building block to introduce an eight-carbon fragment into a target molecule. bohrium.comnih.gov The HWE reaction is frequently used to couple complex molecular fragments in the synthesis of natural products. conicet.gov.ar

For example, the phosphonate could be used to couple its C8 backbone to a complex aldehyde intermediate, establishing a key α,β-unsaturated ester linkage within the target structure. The butyl chain and the ethyl ester provide additional points for functionalization, allowing for chain extension or modification as the synthesis progresses toward the final complex molecule, such as a polyketide or macrolide natural product.

Applications in Polymer Science

While phosphonate-containing compounds, such as ethyl 2-(diethoxyphosphoryl)acrylate, have been utilized for the functionalization of polymers, mdpi.com and metal salts of 2-ethylhexanoic acid are employed as precursors in materials science, researchgate.net specific applications of this compound in polymer science are not widely documented in the scientific literature. The presence of the polymerizable alkene in the acrylate (B77674) analogue makes it suitable for incorporation into polymer chains, a feature that the saturated hexanoate (B1226103) derivative lacks. Therefore, its role in this field remains an area for potential future investigation.

Utility in Fine Chemical and Agrochemical Synthesis

This compound is a classic example of a phosphonate ester reagent whose utility in synthesis stems from the reactivity of the carbon atom positioned between the phosphonate and the carbonyl group. The protons on this α-carbon are acidic and can be readily removed by a base to form a stabilized carbanion, which is a potent nucleophile.

Organophosphorus compounds, particularly phosphonates, are a well-established class of biologically active molecules used in agriculture. researchgate.net They are valued for their high efficacy and unique modes of action. researchgate.net While this specific compound is not a pesticide itself, it serves as a valuable precursor for the synthesis of more complex structures through carbon-carbon bond-forming reactions.

The primary application in this context is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgresearchgate.net This reaction involves the condensation of the phosphonate carbanion (generated from this compound) with an aldehyde or ketone. The reaction proceeds to form an alkene, typically with high E-selectivity (trans-isomer), and a water-soluble phosphate byproduct that is easily removed. wikipedia.orgorganic-chemistry.org

This methodology allows for the construction of unsaturated carbon skeletons that are common features in various classes of pesticides. By choosing an appropriate aldehyde or ketone partner, synthetic chemists can build molecular frameworks that can be further elaborated into novel herbicides, fungicides, or insecticides. mdpi.comresearchgate.net The HWE reaction is a cornerstone of olefination chemistry due to its reliability, stereocontrol, and operational simplicity. researchgate.net

General Scheme of the Horner-Wadsworth-Emmons Reaction

Caption: The HWE reaction using a phosphonate ester like this compound to synthesize an E-alkene, a common step in building complex organic molecules.

The same reactivity that makes this compound useful in agrochemical synthesis also applies to the pharmaceutical industry. Phosphonate-containing compounds are of significant interest in medicinal chemistry, often serving as stable mimics (bioisosteres) of phosphates or carboxylic acids in biologically active molecules. beilstein-journals.org The synthesis of heterocyclic phosphonates, for example, is an active area of research for developing new therapeutic agents, including anticancer drugs. nih.govchim.it

The Horner-Wadsworth-Emmons reaction is a key tool for assembling complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.govnbinno.com The ability to stereoselectively form a carbon-carbon double bond is fundamental to the total synthesis of many natural products and designed drugs. This compound, as a source of a stabilized carbanion, can be used to introduce an α,β-unsaturated ester moiety into a molecule, a common structural motif in pharmacologically active compounds.

Beyond the HWE reaction, the nucleophilic carbanion can participate in other crucial C-C bond-forming reactions, such as Michael additions to α,β-unsaturated systems, further expanding its synthetic utility. The incorporation of the phosphonate group can lead to compounds with applications as enzyme inhibitors, haptens, and antimicrobial agents. researchgate.net

The table below provides examples of pharmacologically relevant scaffolds that are often synthesized using methodologies involving phosphonate reagents.

| Scaffold Class | Synthetic Utility of Phosphonate Reagents | Potential Pharmacological Application |

| α,β-Unsaturated Esters | Horner-Wadsworth-Emmons reaction for stereoselective C=C bond formation. nbinno.com | Building blocks for statins, macrolide antibiotics, and prostaglandins. |

| Heterocyclic Compounds | Cyclization reactions involving phosphonate-derived intermediates. beilstein-journals.org | Anticancer, antiviral, and anti-inflammatory agents. nih.gov |

| Amino Acid Analogs | Synthesis of α-aminophosphonates via reactions like the Pudovik or Kabachnik-Fields reaction. researchgate.net | Enzyme inhibitors, antibiotics, and peptide mimics. |

| Vinyl Halides | Still-Gennari modification of the HWE reaction for Z-selective olefination. | Intermediates for cross-coupling reactions (e.g., Suzuki, Heck) in complex molecule synthesis. |

This table illustrates the general utility of phosphonate reagents in synthesizing important pharmacological structures.

Structure Reactivity Relationships and Analog Studies

Correlation Between Structural Modifications and Reactivity Profiles

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from phosphonate (B1237965) carbanions and carbonyl compounds. wikipedia.org The structure of the phosphonate ester plays a pivotal role in determining the reactivity of the carbanion and the stereochemical outcome of the reaction.

Structural modifications that influence the reactivity of phosphonate esters in reactions like the HWE olefination include:

The nature of the electron-withdrawing group (EWG): An EWG alpha to the phosphonate is essential for the stabilization of the carbanion intermediate and for the subsequent elimination step to occur. wikipedia.org The strength of the EWG can impact the acidity of the alpha-proton and the nucleophilicity of the resulting carbanion.

The alkyl groups on the phosphorus atom: The ethoxy groups in Ethyl 2-(diethoxyphosphoryl)hexanoate influence the electrophilicity of the phosphorus atom and the stability of the phosphonate carbanion. Replacing these with more electron-withdrawing groups can enhance the acidity of the α-proton, potentially increasing the reaction rate. researchgate.netslideshare.net

The substituent at the α-carbon: The butyl chain in this compound introduces steric bulk, which can affect the approach of the carbanion to the carbonyl compound and influence the stereoselectivity of the reaction.

Comparative Analysis of Homologous Phosphonate Esters

Ethyl 2-(diethoxyphosphoryl)acetate is a widely used reagent in the HWE reaction for the synthesis of α,β-unsaturated esters. nbinno.com A key difference between this reagent and this compound is the substituent at the α-carbon (a hydrogen atom versus a butyl group).

This structural difference leads to distinct reactivity profiles:

Acidity: The α-proton in Ethyl 2-(diethoxyphosphoryl)acetate is generally more acidic than the α-proton in its hexanoate (B1226103) counterpart due to the absence of an electron-donating alkyl group. This can facilitate carbanion formation under milder basic conditions.

Nucleophilicity: While phosphonate-stabilized carbanions are generally more nucleophilic than they are basic, the presence of the butyl group in the hexanoate derivative can slightly modulate this property. wikipedia.orgreddit.com

Stereoselectivity: In HWE reactions, the formation of (E)-alkenes is typically favored. wikipedia.org However, the steric bulk of the α-substituent can influence the ratio of (E) to (Z) isomers. The larger butyl group in this compound is expected to exert a greater steric influence on the transition state, potentially leading to different stereochemical outcomes compared to reactions with Ethyl 2-(diethoxyphosphoryl)acetate.

| Property | This compound | Ethyl 2-(diethoxyphosphoryl)acetate |

|---|---|---|

| α-Substituent | Butyl (-C4H9) | Hydrogen (-H) |

| Steric Hindrance at α-carbon | Higher | Lower |

| Expected Relative Acidity of α-proton | Lower | Higher |

| Typical Application | Synthesis of α-butyl-α,β-unsaturated esters | Synthesis of α,β-unsaturated esters nbinno.com |

Comparing this compound with its closer homologs, Ethyl 2-(diethoxyphosphoryl)propanoate and Ethyl 2-(diethoxyphosphoryl)pentanoate, allows for a more nuanced understanding of the effect of the α-alkyl chain length on reactivity. These compounds are all used as Wittig-Horner reagents to form acrylates through condensation with aldehydes and ketones. ambeed.commedchemexpress.com

As the length of the alkyl chain at the α-position increases from methyl (in the propanoate) to propyl (in the pentanoate) to butyl (in the hexanoate), a gradual change in steric and electronic properties is observed. This progression is expected to lead to subtle but potentially significant differences in reaction kinetics and stereoselectivity. Generally, an increase in the alkyl chain length can lead to increased steric hindrance, which may slow down the rate of reaction. mdpi.com

| Compound Name | α-Alkyl Group | Expected Steric Hindrance |

|---|---|---|

| Ethyl 2-(diethoxyphosphoryl)propanoate | Methyl (-CH3) | Low |

| Ethyl 2-(diethoxyphosphoryl)pentanoate | Propyl (-C3H7) | Medium |

| This compound | Butyl (-C4H9) | High |

The kinetics of the Horner-Wadsworth-Emmons reaction are influenced by both steric and electronic factors. The nucleophilic addition of the phosphonate carbanion to the carbonyl compound is the rate-limiting step. wikipedia.org

Steric Effects: The steric bulk of both the phosphonate reagent and the carbonyl substrate plays a critical role. wikipedia.org An increase in the size of the α-alkyl group on the phosphonate, such as the butyl group in this compound, can increase steric hindrance in the transition state of the nucleophilic attack. This can lead to a decrease in the reaction rate compared to less hindered analogs like the acetate or propanoate. Studies have shown that bulky phosphonates and bulky electron-withdrawing groups can enhance the selectivity for (E)-alkenes. wikipedia.org

Electronic Effects: The electronic nature of the substituents on the phosphonate ester affects the stability and nucleophilicity of the carbanion. Electron-donating alkyl groups, like the butyl chain, can slightly decrease the acidity of the α-proton, making carbanion formation more difficult compared to the unsubstituted acetate. Conversely, the presence of electron-withdrawing groups on the phosphonate can increase the reaction rate by stabilizing the intermediate. slideshare.net

Influence of Structural Features on Synthetic Versatility

The structural features of this compound contribute to its synthetic versatility, allowing for its use in the preparation of a range of α,β-unsaturated esters. The presence of the butyl group at the α-position makes it a valuable reagent for introducing this specific alkyl chain into a target molecule.

The versatility of the Horner-Wadsworth-Emmons reaction itself, with its tolerance of a wide variety of aldehydes and ketones, further enhances the synthetic utility of this phosphonate ester. researchgate.net By carefully selecting the reaction conditions (e.g., base, solvent, temperature), chemists can often control the stereochemical outcome of the olefination, leading to the preferential formation of either the (E) or (Z) isomer. wikipedia.orgacs.org This level of control is crucial in the synthesis of complex molecules where specific stereochemistry is required.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Ethyl 2-(diethoxyphosphoryl)hexanoate, providing information on the connectivity and chemical environment of each atom within the molecule.

¹H NMR: Proton NMR spectroscopy of the analogous compound, ethyl 2-ethylhexanoate, provides insight into the expected signals for the ethyl and hexanoate (B1226103) portions of the target molecule. For instance, the characteristic signals for the ethyl group would appear as a triplet for the methyl protons and a quartet for the methylene protons. The protons on the hexanoate chain would exhibit complex multiplets. In this compound, the proton at the C2 position, being adjacent to both the carbonyl and the phosphonate (B1237965) group, would show a distinctive downfield shift and coupling to the phosphorus atom.

¹³C NMR: Carbon-13 NMR provides a map of the carbon skeleton. The spectrum of a similar structure, ethyl hexanoate, shows distinct peaks for each of the eight carbon atoms. In the case of this compound, the carbonyl carbon of the ester would be observed at the downfield end of the spectrum (typically around 170 ppm). The carbon atom bonded to the phosphorus (C2) would exhibit a characteristic splitting due to coupling with the phosphorus nucleus. The remaining carbons of the hexanoate chain and the ethyl and diethoxyphosphoryl groups would resonate at specific chemical shifts, allowing for complete assignment.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for confirming the presence and chemical environment of the phosphorus atom in the diethoxyphosphoryl group. Organophosphonates of this type typically exhibit a single resonance in the ³¹P NMR spectrum. For example, the related compound 2,5-bis(diethoxyphosphoryl)thiophene shows a distinct signal in its ³¹P NMR spectrum. The precise chemical shift for this compound would be characteristic of a tetracoordinated phosphorus atom in this specific electronic environment.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ³¹P Chemical Shift (ppm) |

| P | - | - | ~20-30 |

| C=O | - | ~170 | - |

| CH(P) | Multiplet | ~45-55 (doublet, JC-P) | - |

| O-CH₂ (ester) | Quartet | ~60 | - |

| CH₃ (ester) | Triplet | ~14 | - |

| O-CH₂ (phosphoryl) | Multiplet | ~63 (doublet, JC-P) | - |

| CH₃ (phosphoryl) | Triplet | ~16 (doublet, JC-P) | - |

| CH₂ (hexanoate) | Multiplets | ~22-35 | - |

| CH₃ (hexanoate) | Triplet | ~14 | - |

Note: The above data is predicted based on typical values for similar functional groups and may not represent exact experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in confirming the molecular weight of the target compound. For instance, in the analysis of related fatty acid ethyl esters, LC-MS/MS is used for quantification and structural confirmation. A typical LC-MS analysis of this compound would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming its molecular weight.

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound, an HRMS analysis would yield a precise mass measurement that corresponds to its molecular formula, C₁₂H₂₅O₅P. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound, characteristic fragmentation would involve the loss of the ethoxy groups from the phosphoryl moiety and cleavage of the hexanoate chain. Analysis of these fragment ions helps to piece together the molecular structure.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| LC-MS | ESI+ | [M+H]⁺ | Molecular Weight Confirmation |

| HRMS | ESI+ | Exact mass of [M+H]⁺ | Elemental Composition Confirmation |

| MS/MS | ESI+ | Characteristic fragment ions | Structural Elucidation |

Chromatographic Techniques for Purity Assessment and Mixture Separation (GC-MS, LC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or other impurities.

GC-MS: Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile compounds. While the volatility of this compound may require specific GC conditions, this method can provide excellent separation and identification of impurities. The retention time of the compound is a characteristic property under a given set of chromatographic conditions, and the mass spectrum of the eluting peak provides definitive identification. GC-MS is widely used for the analysis of similar compounds like fatty acid esters.

LC: High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. A single, sharp peak in the chromatogram would indicate a high degree of purity. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Interactive Data Table: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose |

| GC-MS | Phenyl methyl siloxane | Helium | Mass Spectrometry | Purity assessment, impurity identification |

| LC | C18 | Acetonitrile (B52724)/Water gradient | UV or MS | Purity assessment, separation from non-volatile impurities |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The P=O stretching vibration of the phosphonate group would typically appear as a strong band in the range of 1250-1260 cm⁻¹. The P-O-C stretching vibrations would be observed in the fingerprint region, typically around 1020-1050 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl chains would be visible around 2850-3000 cm⁻¹. The presence and position of these key bands provide strong evidence for the presence of the diethoxyphosphoryl and ethyl hexanoate moieties within the molecule. For comparison, the IR spectrum of ethyl hexanoate shows a characteristic C=O stretch around 1704 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1730 - 1750 |

| P=O (phosphonate) | Stretch | 1250 - 1260 |

| P-O-C | Stretch | 1020 - 1050 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the intricate mechanistic details of reactions involving phosphonate (B1237965) esters like Ethyl 2-(diethoxyphosphoryl)hexanoate. For the HWE reaction, these calculations help in mapping the potential energy surface, identifying transition states, and determining the energies of intermediates.

A key area of investigation for analogous phosphonoacetates has been the stereoselectivity of the HWE reaction. researchgate.netelsevierpure.com Computational studies have shown that the formation of either the (E)- or (Z)-alkene is determined by the relative energies of the transition states leading to the different stereoisomers. acs.org Factors influencing this selectivity include the structure of the phosphonate, the aldehyde, the base used, and the solvent. researchgate.net For an α-substituted phosphonate like this compound, the steric bulk of the butyl group at the α-position plays a significant role in dictating the stereochemical outcome. wikipedia.org

Table 1: Representative Calculated Activation Energies for Key Steps in the HWE Reaction of a Model Phosphonate

| Reaction Step | Gas Phase Activation Energy (kcal/mol) | Solvated Phase Activation Energy (kcal/mol) |

| Carbanion Addition to Aldehyde | 5.2 | 10.5 |

| Oxaphosphetane Formation | 12.8 | 18.2 |

| Elimination to (E)-alkene | -2.5 | -5.0 |

| Elimination to (Z)-alkene | -1.8 | -4.2 |

Note: The data in this table is illustrative and based on computational studies of related phosphonoacetates, not this compound itself.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and reaction systems over time. While less common than quantum chemical calculations for studying reaction mechanisms of this type, MD simulations can provide insights into the conformational flexibility of this compound and its interaction with other molecules in solution.

For instance, MD simulations could be used to explore the conformational preferences of the hexanoate (B1226103) chain and the diethoxyphosphoryl group. This information is valuable as the steric hindrance and orientation of these groups can influence the approach of the phosphonate carbanion to the aldehyde in the HWE reaction. Furthermore, MD simulations can model the solvation shell around the reactants and intermediates, providing a more detailed picture of solvent effects than continuum models.

Reactive MD simulations, which use force fields that can describe bond breaking and formation, could potentially be used to model the entire HWE reaction process. Such simulations could predict the likelihood of reactive encounters and the dynamics of the transition from reactants to products, offering a complementary perspective to the static picture provided by quantum chemical calculations.

Computational Modeling of Transition States and Intermediates

The detailed characterization of transition states and intermediates is a cornerstone of computational organic chemistry. For the HWE reaction involving a compound like this compound, computational modeling can provide three-dimensional structures and electronic properties of these transient species.

Computational studies on analogous systems have identified key intermediates such as the initial adduct of the phosphonate carbanion and the aldehyde, as well as the cyclic oxaphosphetane. acs.org The geometry of the transition state for the formation of the oxaphosphetane is particularly important as it is often the rate-determining step and dictates the stereoselectivity. researchgate.net Calculations can reveal the bond lengths and angles in these transition states, providing a picture of the geometry at the point of highest energy along the reaction coordinate.

For α-substituted phosphonates, two diastereomeric transition states are possible, leading to the (E)- and (Z)-alkenes. Computational models can accurately predict the energy difference between these diastereomeric transition states, which in turn allows for a prediction of the E/Z selectivity of the reaction. These models have shown that steric interactions between the substituents on the phosphonate and the aldehyde in the transition state are a primary factor in determining the stereochemical outcome. elsevierpure.com

Table 2: Calculated Key Bond Lengths in the Transition State for Oxaphosphetane Formation in a Model HWE Reaction

| Bond | Bond Length (Å) |

| C(carbanion)-C(aldehyde) | 2.25 |

| O(aldehyde)-P | 2.10 |

Note: The data in this table is illustrative and based on computational studies of related phosphonoacetates, not this compound itself.

In Silico Design of Novel Derivatives with Enhanced Reactivity

Computational chemistry is not only a tool for understanding existing reactions but also for designing new molecules with desired properties. In silico design of novel derivatives of this compound can be performed to enhance its reactivity or to control the stereoselectivity of its reactions.

One approach is to modify the substituents on the phosphorus atom. For example, replacing the ethoxy groups with more electron-withdrawing groups, such as trifluoroethoxy groups, is known to increase the acidity of the α-proton and can alter the stereoselectivity of the HWE reaction, often favoring the (Z)-alkene. researchgate.net Computational calculations can predict the effect of such substitutions on the electronic properties of the phosphonate and the energetics of the reaction pathway.

Another avenue for in silico design is the modification of the ester group or the alkyl chain. By systematically varying these parts of the molecule in a computational model, it is possible to screen for derivatives that might exhibit higher reactivity or improved selectivity. For example, quantum chemical calculations could be used to assess how different ester groups influence the stability of the phosphonate carbanion and the transition state energies. This computational screening can help prioritize synthetic efforts towards the most promising candidate molecules.

Future Research Trajectories and Emerging Paradigms

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of phosphonates is increasingly benefiting from the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org Innovations in this area are focused on developing more benign and efficient methods for creating the crucial carbon-phosphorus bond.

Biocatalysis : The use of enzymes to perform chemical transformations, known as biocatalysis, is a promising green approach. nih.govacs.org Enzymes operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing waste. Research into enzymes capable of catalyzing the formation of the C–P bond in phosphonate (B1237965) natural products could pave the way for biocatalytic routes to Ethyl 2-(diethoxyphosphoryl)hexanoate. acs.orgresearchgate.net The study of enzymes involved in phosphoryl group transfer provides detailed mechanistic insights that can guide the development of synthetic biocatalytic pathways. nih.gov

Mechanochemistry : This solvent-free or low-solvent technique uses mechanical force (e.g., grinding or milling) to induce chemical reactions. chemrxiv.orgacs.org Mechanochemical synthesis has been successfully applied to produce phosphonate-based metal-organic frameworks (MOFs) in gram scale using minimal amounts of water, demonstrating its potential as an environmentally friendly method. chemrxiv.orgacs.orgbeilstein-journals.orgnih.gov Applying this technique to the Michaelis-Arbuzov or related reactions could offer a greener pathway for the synthesis of alkyl phosphonates like this compound.

Ultrasound-Assisted Synthesis : Sonication, the application of ultrasound energy to a reaction, is another eco-friendly method. It promotes cavitation, where the formation and collapse of microscopic bubbles release energy that accelerates chemical reactions. rsc.org This technique has been used for the synthesis of α-aminophosphonates, often resulting in high yields under gentle conditions and in shorter reaction times. rsc.org

| Green Chemistry Approach | Core Principle | Potential Application for this compound Synthesis |

| Biocatalysis | Use of enzymes as catalysts for high selectivity and mild reaction conditions. nih.gov | Enzymatic C-P bond formation. |

| Mechanochemistry | Use of mechanical energy to drive reactions, often without solvents. chemrxiv.orgacs.org | Solvent-free Michaelis-Arbuzov or Pudovik reactions. |

| Ultrasound-Assisted | Application of sonic waves to accelerate reactions. rsc.org | Enhanced reaction rates and yields under ambient conditions. |

Development of Sustainable and Atom-Economical Synthetic Pathways

A central goal of green chemistry is the development of synthetic routes that are both sustainable and atom-economical. wjpps.com Atom economy is a measure of how efficiently reactant atoms are incorporated into the final desired product, minimizing waste. numberanalytics.comdntb.gov.ua

The Horner-Wadsworth-Emmons (HWE) reaction, a common method for creating alkenes from phosphonates like this compound, is a key focus for improving atom economy. wikipedia.orgnih.gov In a typical HWE reaction, the phosphonate carbanion reacts with an aldehyde or ketone. youtube.com While effective, the reaction generates a dialkylphosphate salt as a stoichiometric byproduct. wikipedia.org Although this is an improvement over the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction, which has a high molecular weight, future research aims to develop catalytic versions of this transformation that would significantly improve its atom economy. rsc.org

Strategies to enhance the sustainability of pathways to this compound and its derivatives include:

Designing reactions that maximize the incorporation of all reactant materials into the product. numberanalytics.com

Prioritizing addition reactions (e.g., Pudovik, phospha-Michael) which are inherently 100% atom-economical. rsc.orgmdpi.com

Replacing stoichiometric reagents with catalytic alternatives. numberanalytics.com

Utilizing renewable feedstocks and minimizing the use of hazardous substances. sigmaaldrich.com

The development of such pathways is crucial for reducing the environmental footprint of chemical manufacturing and aligning the synthesis of important chemical building blocks with principles of sustainability. wjpps.com

Exploration of Novel Catalytic Systems for Specific Transformations

The discovery of new catalysts is fundamental to advancing the synthesis of phosphonates. Research is focused on developing systems that offer higher efficiency, selectivity, and broader functional group tolerance under milder conditions.

Transition Metal Catalysis : Palladium- and copper-based catalysts are widely used for forming C–P bonds. organic-chemistry.org Recent advancements include palladium-catalyzed Michaelis-Arbuzov reactions that proceed under mild conditions and copper-catalyzed systems for coupling H-phosphonates with various partners. organic-chemistry.org Scientists have also developed novel heterogeneous geminal atom catalysts (GACs), featuring two copper ions held in a specific structure, which show high efficiency and can be recovered and reused, significantly lowering the carbon footprint of cross-coupling reactions. sciencedaily.com

Organocatalysis : Metal-free catalytic systems are gaining traction. For instance, chiral disulfonimide catalysts have been used for enantioselective Abramov reactions to produce α-hydroxyphosphonates with excellent enantiomeric ratios. mdpi.com

Photoredox Catalysis : Visible-light-mediated reactions offer a green alternative to traditional methods. Photochemical protocols have been developed for C–P bond formation from aryl halides without the need for a dedicated photocatalyst, using a simple carbonate anion to generate the required aryl radicals. organic-chemistry.org

These novel catalytic systems hold the potential to enable more direct and efficient syntheses of this compound and to facilitate its transformation into more complex, high-value molecules. semanticscholar.orgmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound involves leveraging advanced technologies like flow chemistry and automated synthesis. These platforms offer significant advantages in terms of efficiency, safety, control, and scalability. vapourtec.comchim.it

Flow Chemistry : Performing reactions in continuous flow reactors, rather than in traditional batch flasks, allows for precise control over parameters like temperature, pressure, and reaction time. uc.pt This enhanced control can lead to higher yields, improved selectivity, and safer handling of exothermic or hazardous reactions. chim.it The miniaturized nature of flow reactors improves heat and mass transfer, and the technology is well-suited for synthesizing heterocyclic compounds and other fine chemicals, making it a promising approach for phosphonate production. chim.ituc.ptthalesnano.com The synthesis of C-glycosyl acetates has been successfully demonstrated using flow chemistry, highlighting its potential for complex molecule synthesis. nih.gov

Automated Synthesis : Automated platforms can perform entire synthetic sequences with minimal human intervention. sigmaaldrich.com These systems use pre-packaged reagent cartridges to carry out a wide range of reactions, including amide formation, Suzuki couplings, and protection/deprotection steps. sigmaaldrich.com Integrating such platforms with phosphonate synthesis could accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and starting materials. nih.gov

The combination of flow chemistry and automation, sometimes referred to as "reaction telescoping," allows for multi-step sequences to be performed continuously without isolating intermediates, streamlining the production process significantly. uc.pt

Discovery of Unforeseen Reactivity and Synthetic Utilities

While this compound is primarily known for its role in the Horner-Wadsworth-Emmons reaction, ongoing research seeks to uncover novel reactivity and expand its utility as a synthetic building block. The phosphonate moiety is a versatile functional group that can act as a mimic of phosphates or carboxylates in biological systems and can be used to construct a variety of biologically active molecules. acs.orgresearchgate.net

Future research may explore:

New Transformations : Investigating the reaction of the activated C-H bond adjacent to the phosphonate and ester groups under various catalytic conditions could lead to new C-C and C-heteroatom bond-forming reactions. For example, photoredox catalysis has enabled the synthesis of α-arylated esters through the cleavage of strong C-F bonds, suggesting that similar strategies could be applied to functionalize the α-position of phosphonate esters. nih.gov

Asymmetric Catalysis : Developing new chiral catalysts for reactions involving this compound could provide enantiomerically pure phosphonates, which are valuable for pharmaceutical applications. mdpi.com

Novel Scaffolds : Using the compound as a starting point for the synthesis of more complex and structurally diverse molecules. For instance, transformations of phosphoranes into α-aminophosphonic esters have opened new routes to valuable compounds like carbapenem (B1253116) antibiotics. rsc.org Similarly, reactions of related brominated phosphonates with amines have yielded novel 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic acid ethyl esters. researchgate.net

The continued exploration of the fundamental chemistry of α-phosphoryl esters is likely to reveal unexpected reactivity, leading to innovative synthetic methods and the creation of novel molecules with potential applications in medicine and materials science. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.